

physicochemical characteristics of 2-Amino-6-nitrobenzyl alcohol

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Amino-6-nitrobenzyl alcohol**

Introduction

2-Amino-6-nitrobenzyl alcohol is an organic compound characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).^[1] The presence of these distinct functional groups—an electron-donating amino group and a strongly electron-withdrawing nitro group—imparts unique electronic properties and reactivity to the molecule.^[1] This compound is a key intermediate in the synthesis of various complex organic molecules, particularly heterocyclic compounds like quinolines, which are significant structural motifs in many biologically active molecules.^[1] It is also known as a metabolite of 2,6-dinitrotoluene.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical transformations.

Physicochemical Characteristics

The fundamental physical and chemical properties of **2-Amino-6-nitrobenzyl alcohol** are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
CAS Number	98451-51-5	[1] [3] [4] [5]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3] [6]
Molecular Weight	168.15 g/mol	[1] [3] [7]
Appearance	Yellow to brown solid/powder	[4]
Purity	≥98%	[4]
InChI Key	BSQXKAWQRQDMAK-UHFFFAOYSA-N	[1] [6]
SMILES	C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N	[3] [6]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the provided search results. Data for isomers like 2-aminobenzyl alcohol (m.p. 81-83 °C) and 2-nitrobenzyl alcohol (m.p. 69-72 °C, b.p. 270 °C) are known, but should not be directly attributed to **2-Amino-6-nitrobenzyl alcohol**.[\[8\]](#)

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of **2-Amino-6-nitrobenzyl alcohol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental for determining the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the amino group.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands would correspond to the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the O-H stretching of the hydroxyl group, and C-H and C=C vibrations of the aromatic ring.[\[1\]](#)

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structural confirmation.^[1]
- **UV-Visible Spectroscopy:** The nitroaromatic system in **2-Amino-6-nitrobenzyl alcohol** acts as a chromophore, making it suitable for analysis by UV-Visible spectroscopy. This technique is particularly useful for monitoring the progress of photochemical reactions involving this compound.^[1]

Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzyl alcohol

Two primary synthetic routes have been established for the preparation of **2-Amino-6-nitrobenzyl alcohol**.

1. Reduction of 2-Amino-6-nitrobenzoic acid

This approach involves the selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group.

- **Methodology:**
 - The precursor, 2-amino-6-nitrobenzoic acid, is dissolved in an aprotic solvent such as tetrahydrofuran (THF).
 - A selective reducing agent, Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), is added to the solution. This reagent is known for its ability to rapidly and selectively reduce carboxylic acids without affecting the nitro group.^[1]
 - The reaction is typically conducted at room temperature.^[1]
 - The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, HPLC).
 - Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and chromatography.

2. Selective Reduction of 2,6-Dinitrobenzyl alcohol

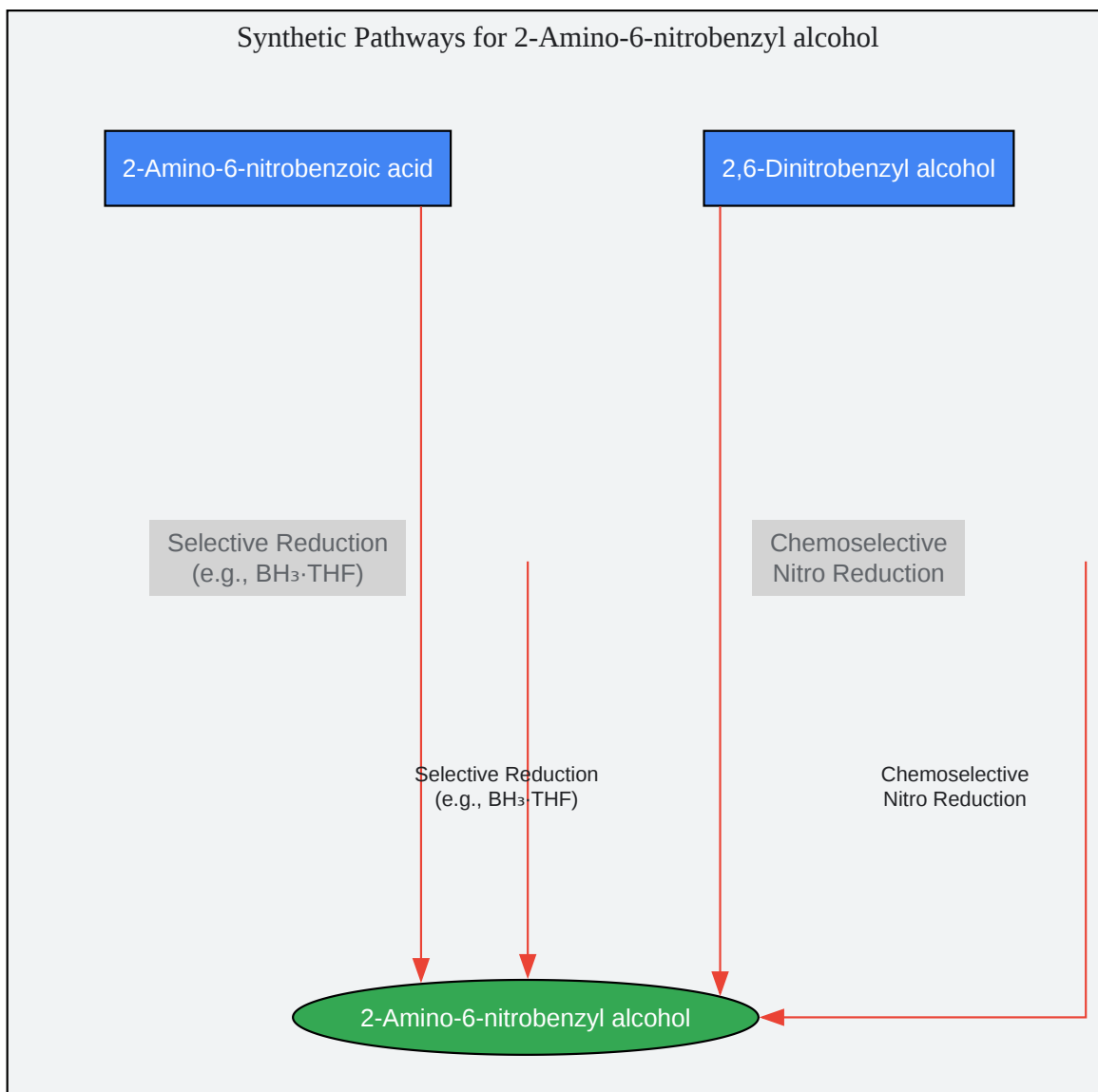
This strategy relies on the chemoselective reduction of one of the two nitro groups of a dinitro precursor.^[1]

- Methodology:
 - The starting material, 2,6-dinitrobenzyl alcohol, is dissolved in a suitable solvent.
 - A chemoselective reducing agent is employed to reduce only one of the nitro groups. The choice of reagent and reaction conditions is critical to achieve high selectivity.
 - The reaction is monitored to ensure the desired mono-amino product is formed without over-reduction to the diamino compound.
 - Workup and purification steps are then carried out to isolate the **2-Amino-6-nitrobenzyl alcohol**.

Visualization of Chemical Pathways

Synthetic Routes

The following diagram illustrates the primary synthetic pathways to **2-Amino-6-nitrobenzyl alcohol**.

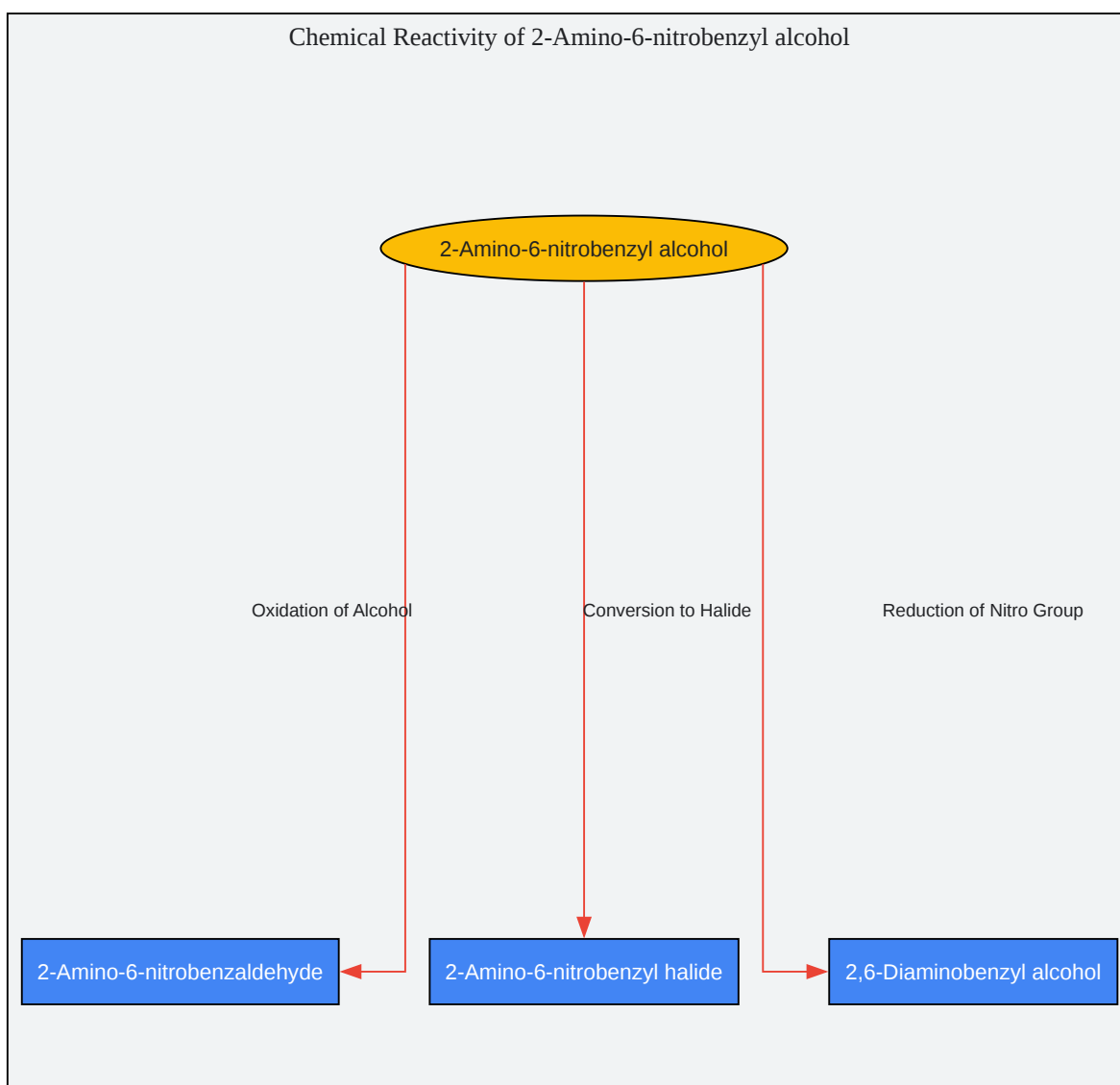


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Caption: Synthetic pathways to **2-Amino-6-nitrobenzyl alcohol**.

Functional Group Reactivity

The reactivity of **2-Amino-6-nitrobenzyl alcohol** is governed by its three functional groups, allowing for various chemical modifications.

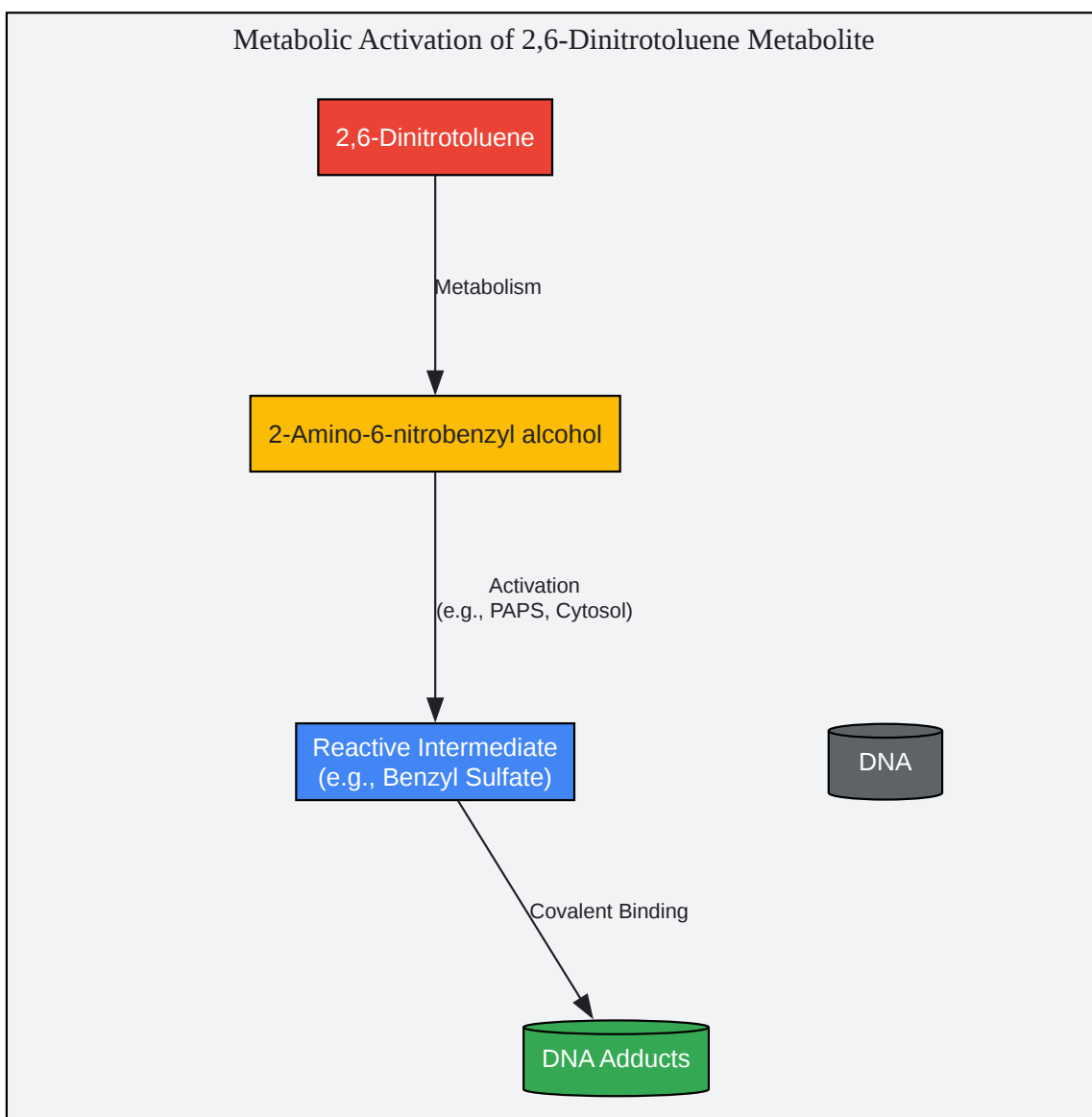


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Caption: Key functional group transformations of the title compound.

Metabolic Activation Pathway

2-Amino-6-nitrobenzyl alcohol is a metabolite of 2,6-dinitrotoluene. Its in vitro activation can lead to DNA binding, a process of interest in toxicology and drug development.[2]



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Caption: In vitro metabolic activation leading to DNA adduct formation.

Reactivity and Applications

The chemical behavior of **2-Amino-6-nitrobenzyl alcohol** is a product of its trifunctional nature.^[1]

- **Amino Group:** The amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization.^[1]
- **Nitro Group:** The nitro group can be reduced to a second amino group, providing a pathway to synthesize 2,6-diaminobenzyl alcohol derivatives.^[1]
- **Hydroxyl Group:** The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, which is a valuable synthetic intermediate.^{[1][9]} It can also be converted into a good leaving group (e.g., tosylate) and subsequently substituted by nucleophiles to form halides and other derivatives.^[1]

This versatile reactivity makes **2-Amino-6-nitrobenzyl alcohol** a crucial building block in organic synthesis, particularly for constructing complex heterocyclic systems.^[1] Current research continues to explore its utility in transition-metal-catalyzed reactions for creating substituted quinolines, highlighting its role in the development of efficient synthetic methodologies.^[1]

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